molecular formula C21H14Cl2N2O B3499777 2-(2,6-dichlorobenzyl)-4-phenyl-1(2H)-phthalazinone

2-(2,6-dichlorobenzyl)-4-phenyl-1(2H)-phthalazinone

Cat. No. B3499777
M. Wt: 381.3 g/mol
InChI Key: UYQUBFQFKVIFFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzyl and phenyl precursors. The exact method would depend on the specific reactions used to introduce the chlorine atoms and to form the phthalazinone ring . Unfortunately, without more specific information or context, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the dichlorobenzyl and phenyl groups attached to the phthalazinone ring . The dichlorobenzyl group would contribute to the electron-withdrawing nature of the compound, potentially affecting its reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the dichlorobenzyl and phenyl groups. The chlorine atoms could potentially be replaced in nucleophilic substitution reactions . The compound could also undergo reactions at the phthalazinone ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the dichlorobenzyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems . The phthalazinone ring could contribute to its chemical stability .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a pharmaceutical, its mechanism would depend on its specific biological targets .

Safety and Hazards

As with any chemical compound, handling “2-(2,6-dichlorobenzyl)-4-phenyl-1(2H)-phthalazinone” would require appropriate safety precautions. The presence of the dichlorobenzyl group suggests that it could be potentially hazardous, as dichlorobenzyl compounds can be irritants and may have other health effects .

properties

IUPAC Name

2-[(2,6-dichlorophenyl)methyl]-4-phenylphthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O/c22-18-11-6-12-19(23)17(18)13-25-21(26)16-10-5-4-9-15(16)20(24-25)14-7-2-1-3-8-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQUBFQFKVIFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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